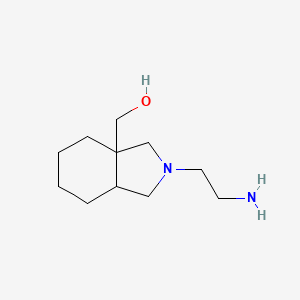
(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol
Vue d'ensemble
Description
“(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol” is a chemical compound that is produced in accordance with internationally recognized requirements for the development and production of reference standards and for the competence of reference standard manufacturers . It is available for purchase for pharmaceutical testing .
Applications De Recherche Scientifique
(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol has been studied extensively in scientific research. It has been used as a probe to study enzyme-catalyzed reactions, such as the oxidation of alcohols, the hydrolysis of esters, and the synthesis of amines. It has also been used to study the structure and function of proteins, and to study the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol is not fully understood. It is known to interact with proteins, and it has been hypothesized that it binds to certain amino acid residues in proteins and modulates their activity. It is also known to interact with enzymes, and it is thought to modulate their activity by binding to specific substrates.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of enzymes, and it has been shown to have an inhibitory effect on the activity of certain enzymes. It has also been shown to modulate the activity of proteins, and it has been shown to have an inhibitory effect on the activity of certain proteins. Additionally, this compound has been shown to have an inhibitory effect on the activity of certain receptors, and it has been shown to have an inhibitory effect on the activity of certain ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is readily available. Additionally, it is relatively stable, and it has a long shelf-life. However, there are some limitations to the use of this compound in laboratory experiments. It is not water-soluble, and it is not very soluble in organic solvents. Additionally, it is not very soluble in polar solvents, and it has a low solubility in most buffers.
Orientations Futures
The potential applications of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol are vast, and there are many future directions for research. One potential direction is to further study the mechanism of action of this compound, as well as its effects on proteins and enzymes. Additionally, further research could be done to explore the potential therapeutic applications of this compound, as well as its potential for drug discovery. Additionally, further research could be done to explore the potential of this compound as a diagnostic tool, as well as its potential for drug delivery. Finally, further research could be done to explore the potential of this compound as a tool for studying the structure and function of proteins, as well as its potential for drug design.
Propriétés
IUPAC Name |
[2-(2-aminoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-5-6-13-7-10-3-1-2-4-11(10,8-13)9-14/h10,14H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAYBQFZQIKJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)
![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)

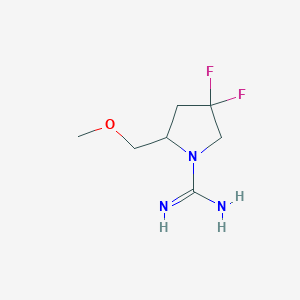
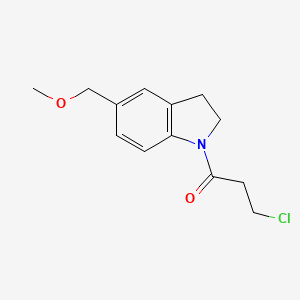

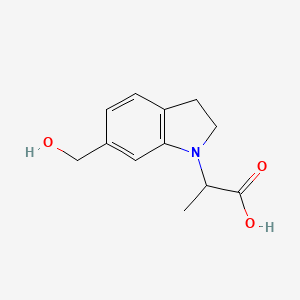

![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)

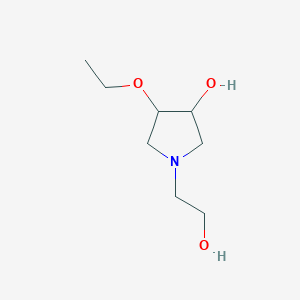

![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)